3-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Description
3-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (CAS: 2246849-56-7) is a pyrazole derivative featuring a bromine atom at position 3, a methyl group at position 1, and a pinacol boronate ester at position 4. Its molecular formula is C₁₀H₁₆BBrN₂O₂, with a molecular weight of 305.97 g/mol. The compound is commercially available in high purity (≥98%) and is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its boronate functionality . Its structural design combines a reactive bromine substituent (suitable for further functionalization) and a stable boronate group, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
3-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-8(12)13-14(7)5/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBSOXRFSDNNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BBrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2246849-56-7 | |
| Record name | 3-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis. Biology: It has applications in the development of bioactive molecules, including potential pharmaceuticals. Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the treatment of various diseases. Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its ability to act as a ligand for various metal catalysts, facilitating cross-coupling reactions. The boronic acid group forms stable complexes with transition metals, which are essential in catalytic cycles. The molecular targets and pathways involved include the activation of metal catalysts and the formation of carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazole or boronate-containing derivatives:
Key Comparative Insights
Substituent Positioning :
- The 3-bromo substituent in the target compound distinguishes it from analogs like 4-bromo-1-methylpyrazole and 5-bromo-3-methyl-1-phenylpyrazole . Bromine placement affects electronic effects (e.g., inductive withdrawal) and steric accessibility for cross-coupling reactions.
Boronate Functionality :
- Boronate esters at position 5 (target compound) vs. position 4 (1-benzyl analog ) influence reactivity in Suzuki-Miyaura couplings. Position 5 boronate groups may offer better regioselectivity in certain reactions.
Heterocyclic Core :
- Pyrazole vs. triazole (e.g., 5-bromo-1-(tetrahydrofuran-3-yl)-4-boronate-triazole ) alters π-π stacking and hydrogen-bonding capabilities, impacting applications in drug design or catalysis.
Biological Activity :
- Compounds with sulfonylisoxazole or trifluoroethyl groups (e.g., ) exhibit herbicidal or antimicrobial activity, whereas the target compound’s applications are primarily synthetic due to its boronate and bromine handles.
Research Findings
- Reactivity in Cross-Coupling : The target compound’s boronate group facilitates efficient coupling with aryl halides under palladium catalysis, as described in Miyaura and Suzuki’s seminal work .
- Thermal Stability : Pinacol boronate esters (as in the target compound) are more stable under acidic conditions compared to neopentyl glycol analogs, enhancing their utility in multistep syntheses .
Biological Activity
3-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound based on recent studies.
- Molecular Formula : C10H16BBrN2O2
- Molecular Weight : 286.961 g/mol
- CAS Number : 942070-88-4
- Structure : The compound features a pyrazole ring substituted with a bromine atom and a dioxaborolane moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methylpyrazole with boron-containing reagents under controlled conditions to yield the desired product. The presence of the dioxaborolane group enhances its stability and solubility in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.126 | Inhibition of tubulin polymerization |
| HL-60 | 0.56 | Induction of apoptosis via caspase activation |
| U937 | 1.0 | Cell cycle arrest and apoptosis |
In a study involving MDA-MB-231 cells, the compound demonstrated an IC50 value of , indicating potent inhibitory activity on cell proliferation . Additionally, it was found to induce apoptosis through caspase activation pathways .
The mechanisms through which this compound exerts its biological effects include:
- Tubulin Polymerization Inhibition : Similar to other known anticancer agents like CA-4, this compound disrupts microtubule dynamics essential for mitosis .
- Apoptosis Induction : The activation of caspase pathways leads to programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
Case Studies
Several case studies have been documented that illustrate the efficacy of this compound in preclinical models:
- Study on Triple-Negative Breast Cancer (TNBC) : In xenograft models using MDA-MB-231 cells, treatment with the compound resulted in significant tumor reduction compared to control groups.
- Leukemia Models : The compound was evaluated in MV4;11 leukemia models where it exhibited substantial antitumor activity .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
